7-[(2-Bromo-5-hydroxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is a complex organic compound that features a quinolinol core substituted with a bromo-hydroxyphenyl and a pyridylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common method includes the coupling of 2-bromo-5-hydroxyphenyl with 2-pyridylamine under specific conditions to form the intermediate, which is then reacted with 8-quinolinol to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated quinolinol.
Substitution: Formation of substituted quinolinol derivatives.
Scientific Research Applications
7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-hydroxypyridine
- 2,5-Dibromo-2-hydroxyacetophenone
- Indole derivatives
Uniqueness
7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16BrN3O2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
7-[(2-bromo-5-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H16BrN3O2/c22-17-9-7-14(26)12-16(17)20(25-18-5-1-2-10-23-18)15-8-6-13-4-3-11-24-19(13)21(15)27/h1-12,20,26-27H,(H,23,25) |
InChI Key |
RBAFPHOWXLPNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC(=C4)O)Br |
Origin of Product |
United States |
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